5,5-Dimethyl-5H-thieno[3,2-b]pyran
Overview
Description
5,5-Dimethyl-5H-thieno[3,2-b]pyran is a heterocyclic compound . It is also known as DMTP. The compound has a molecular weight of 166.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring and a six-membered ring . The molecule contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 double bond, and 5 aromatic bonds .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thienopyridine Derivatives : Thieno[3,2-b]pyran derivatives have been synthesized using the Gewald synthesis. These compounds, including 5,5-Dimethyl-5H-thieno[3,2-b]pyran, show potential in forming new pyranothieno[2,3-b]pyridines, which could have various applications including in medicinal chemistry. The Gewald synthesis process has been optimized for improved yields (Paronikyan et al., 2020).
Ring Opening and Multicomponent Protocol : A study reported the synthesis of thiophenes, including this compound, through a one-pot multicomponent protocol. This process involved the reaction of methyl thioglycolate and carbonitriles, demonstrating an efficient approach to synthesizing these compounds (Sahu et al., 2015).
Photovoltaic Device Applications : Thieno[3,2-b]pyran derivatives have been used in the synthesis of donor−acceptor copolymers for photovoltaic devices. This research highlights the potential use of these compounds in developing materials for solar energy applications (Zhou et al., 2010).
Biological and Pharmacological Potential
- Anticancer Agent Synthesis : The synthesis of novel thieno[3,2-c]pyran-4-one based small molecules, which could be potential anticancer agents, has been explored. This includes derivatives of this compound, suggesting its relevance in cancer research (Nakhi et al., 2012).
Physical and Spectroscopic Properties
- Solvation and Spectroscopic Studies : Research has investigated the solvation effects on the absorptions and vibrational spectra of thieno[3,4-b]pyrazines, which are related to this compound. These studies are crucial for understanding the photophysical properties of such compounds (Damasceno et al., 2019).
Fluorescence and Light Emitting Properties
- Substituent Dependent Fluorescence : A series of thieno[3,2-c]pyrans, including derivatives of this compound, exhibit substituent-dependent fluorescence. This property can be significant for applications in fluorescence and light-emitting devices (Sahu et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5,5-dimethylthieno[3,2-b]pyran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGFTRLLYSYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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